

Entrectinib gastrointestinal absorption optimization

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Compound Focus: Entrectinib

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Mechanisms & Challenges in Entrectinib Absorption

The core challenge is that **entrectinib** is a **weak base** with **strongly pH-dependent solubility** [1]. It dissolves most effectively in the highly acidic environment of the stomach (pH ~1.0-2.0) but precipitates at the more neutral pH of the intestine, which can severely limit its absorption [2] [1]. The table below outlines the primary factors affecting its bioavailability.

Factor	Impact on Absorption	Underlying Reason
High Gastric pH (e.g., from PPIs, food)	Can significantly reduce absorption [2] [1]	Decreases solubility of the weak base drug molecule [2]
Intestinal Metabolism	Contributes to low and variable oral bioavailability [3]	Subject to pre-systemic extraction (gut wall metabolism) [3]
Formulation	Critical for consistent performance; acidulant-containing formulations can mitigate pH issues [1]	Counters the drug's self-buffering effect and protects against high gastric pH [1]

Experimental Approaches & Protocols

To study and overcome these challenges, researchers employ a combination of *in silico*, *in vitro*, and *in vivo* models.

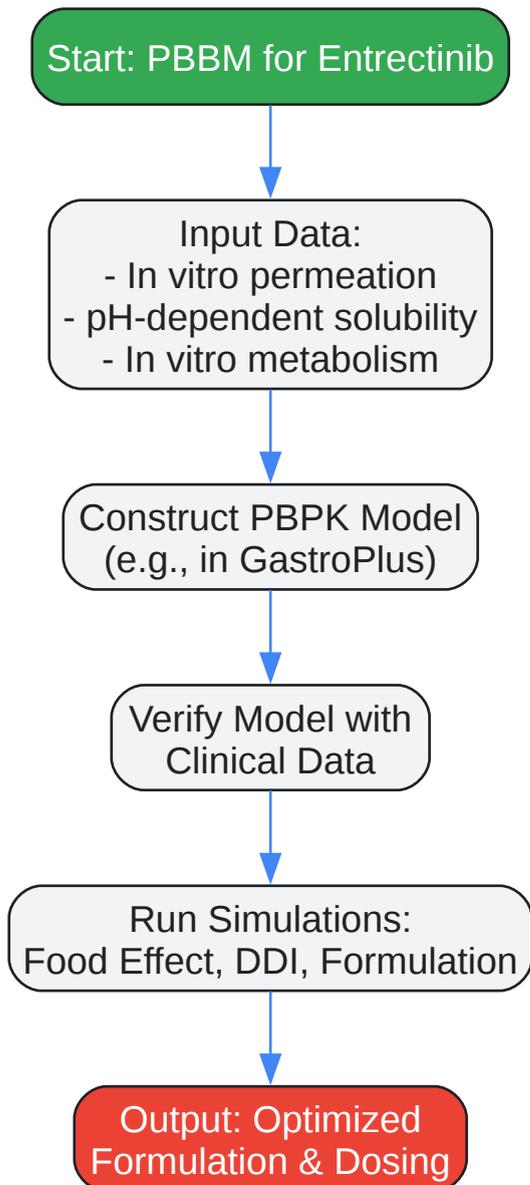
In Silico Physiologically Based Biopharmaceutics Modeling (PBBM)

Purpose: To predict the impact of food and drug-drug interactions (e.g., with proton-pump inhibitors) on **entrectinib** absorption and to support formulation development [1].

Workflow:

- **Model Construction:** Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus. Input parameters include *in vitro* and *in silico* data on permeability, pH-dependent solubility, and dissolution profiles [3] [1].
- **Model Verification:** Simulate clinical scenarios (e.g., administration with food or with a PPI like lansoprazole) and verify the model by comparing simulated pharmacokinetics against actual clinical study data [1].
- **Sensitivity Analysis:** Use the verified model to run simulations and explore the effects of different formulations and dosing conditions, thereby optimizing the drug product's quality [1].

The following diagram illustrates the logical workflow for building and applying a PBBM.



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In Vitro Dissolution Studies with pH-Shift Methods

Purpose: To experimentally evaluate how **entrectinib** dissolves and precipitates as it moves from the stomach to the intestines, and to test the effectiveness of acidified formulations [1].

Protocol:

- **Preparation of Media:** Use biorelevant dissolution media such as FaSSGF (Fasted State Simulated Gastric Fluid, pH ~1.6) and FaSSIF (Fasted State Simulated Intestinal Fluid, pH ~6.5) [1].

- **pH-Shift Experiment:**
 - Start dissolution in a volume of FaSSGF for a set time (e.g., 30-60 minutes) to simulate gastric residence.
 - Then, transfer an aliquot to a larger volume of FaSSIF to simulate the sudden pH change upon entering the small intestine.
 - **Test Formulations:** Compare the performance of standard formulations against formulations containing acidifying agents (acidulants).
 - **Analysis:** Monitor and quantify the dissolved drug concentration over time to assess dissolution and potential precipitation.
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Frequently Asked Questions (FAQs)

Q1: How do proton-pump inhibitors (PPIs) affect entrectinib absorption, and how can this be managed?

- **A:** PPIs increase stomach pH, which can significantly reduce the dissolution and subsequent absorption of **entrectinib** [2] [1]. Management strategies include:
 - **Using an acidulant-containing formulation:** This can help maintain a local acidic microclimate, counteracting the high gastric pH [1].
 - **Therapeutic Drug Monitoring (TDM):** If available, measuring drug levels in the blood can help ensure adequate systemic exposure in patients who require PPIs [2].

Q2: What is the clinical evidence for the impact of food on entrectinib absorption?

- **A:** Clinical studies, supported by PBBM, have shown that food has a **negligible effect** on **entrectinib** absorption. Therefore, it can be taken with or without food [1]. This is a key point for patient counseling.

Q3: Are there specific formulation strategies to optimize entrectinib's bioavailability?

- **A:** Yes. The marketed formulation of **entrectinib** contains an **acidulant**. This excipient is crucial as it counteracts the drug's own self-buffering effect and protects against precipitation in patients with elevated gastric pH, ensuring more consistent and reliable absorption [1].

Q4: How can absorption be addressed in patients with swallowing difficulties or using feeding tubes?

- **A:** The drug's label provides specific instructions for alternative administration [4] [5]:
 - **Capsules** can be opened and the contents mixed with room-temperature water or milk to create a suspension, which must be taken within 2 hours.

- **Oral pellets** can be sprinkled on soft food (e.g., yogurt, applesauce). The pellets **must not** be crushed or chewed. This method is not suitable for feeding tubes.

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